2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
CAS No.: 956574-50-8
Cat. No.: VC4224220
Molecular Formula: C12H13N3O4
Molecular Weight: 263.253
* For research use only. Not for human or veterinary use.
![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide - 956574-50-8](/images/structure/VC4224220.png)
Specification
CAS No. | 956574-50-8 |
---|---|
Molecular Formula | C12H13N3O4 |
Molecular Weight | 263.253 |
IUPAC Name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide |
Standard InChI | InChI=1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18) |
Standard InChI Key | YKICIRUWCMLSIO-UHFFFAOYSA-N |
SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N |
Introduction
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide, with the CAS number 956574-50-8, is a chemical compound characterized by its unique molecular structure and potential pharmacological applications. Its molecular formula is C12H13N3O4, and it has a molecular weight of approximately 263.25 g/mol. This compound is notable for its imidazolidinone moiety, which contributes to its biological activity.
Synthesis and Structural Analysis
The synthesis of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide involves multiple steps that typically include the formation of the imidazolidinone ring followed by the acetamide linkage. The structural elucidation can be performed using various spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): Provides insights into the molecular framework and confirms the presence of specific functional groups.
-
Infrared Spectroscopy (IR): Assists in identifying functional groups based on their characteristic absorption bands.
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula.
Antimicrobial Activity
Studies have shown that derivatives of imidazolidinones can possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.
Anticancer Potential
The anticancer activity of similar compounds has been assessed using various cancer cell lines, including breast cancer and colorectal carcinoma models. These studies often employ assays such as the Sulforhodamine B assay to evaluate cytotoxicity and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume